molecular formula C15H17NO B183193 N-(4-methoxybenzyl)-3-methylaniline CAS No. 141606-35-1

N-(4-methoxybenzyl)-3-methylaniline

Cat. No. B183193
M. Wt: 227.3 g/mol
InChI Key: WJBUQDJQMPWYEB-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)-3-methylaniline” is a chemical compound with the molecular formula C9H13NO . It is also known by several synonyms such as “4-methoxy-n-methylbenzylamine”, “n-4-methoxybenzyl-n-methylamine”, and “n-methyl-4-methoxybenzylamine” among others .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of “3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one” was achieved via a two-step procedure that involved the condensation of 3-aminobenzanthrone with anisaldehyde, followed by the reduction of the obtained imine to the appropriate amine using sodium borohydride .

Scientific Research Applications

  • Analytical characterization of designer drugs : This study discusses the characterization of N-(ortho-methoxybenzyl)amines, which are structurally related to N-(4-methoxybenzyl)-3-methylaniline. These compounds are analyzed using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, highlighting their relevance in forensic and drug testing contexts (Westphal, Girreser, & Waldmüller, 2016).

  • X-ray diffraction analysis of N-benzylideneanilines : This research includes the study of N-(4-methoxybenzylidene)-4-methylaniline and other related compounds using X-ray diffraction. The study reveals insights into the bond lengths and structural properties of these compounds at various temperatures, contributing to the understanding of their chemical behavior (Harada, Harakawa, & Ogawa, 2004).

  • Synthesis of p-methoxybenzyl adenine derivatives : This paper describes the synthesis of compounds related to N-(4-methoxybenzyl)-3-methylaniline, specifically focusing on p-methoxybenzyl adenine derivatives. The study includes the characterization of these compounds and their bioactivities, which is important for understanding their potential applications in biology and medicine (Han, 2009).

  • Synthesis of tritium-labelled penicillin derivatives : This research involves the use of a 4-methoxybenzyl ester in the synthesis of tritium-labelled penicillin derivatives. This showcases the application of N-(4-methoxybenzyl)-3-methylaniline related compounds in the development of radioactively labelled molecules for research purposes (Usher, Loder, & Abraham, 1975).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12-4-3-5-14(10-12)16-11-13-6-8-15(17-2)9-7-13/h3-10,16H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBUQDJQMPWYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90969798
Record name N-[(4-Methoxyphenyl)methyl]-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-3-methylaniline

CAS RN

5456-64-4
Record name N-[(4-Methoxyphenyl)methyl]-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VA Mamedov, VL Mamedova, ZW Qu… - The Journal of …, 2021 - ACS Publications
N-Benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides, easily obtained from aromatic aldehydes and anilides of dichloroacetic acid under Darzens condensation conditions, proved to be …
Number of citations: 6 pubs.acs.org

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